molecular formula C30H19BrN2 B1380504 9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole CAS No. 1537218-76-0

9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole

Cat. No.: B1380504
CAS No.: 1537218-76-0
M. Wt: 487.4 g/mol
InChI Key: NEYCIRFFXNWOAH-UHFFFAOYSA-N
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Description

“9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester” is a compound that is majorly used as an intermediate in electronic devices. Its molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings . It can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . It can also be used in the formation of organic light emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of “4-(9H-Carbozol-9-yl)phenylboronic acid” involves the use of Triisopropyl borate and "(9-(4-BROMOPHENYL))-9H-CARBAZOLE" .


Molecular Structure Analysis

The molecular formula of “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester” is C24H24BNO2 . The molecular weight is 369.26 . The molecular formula of “4-(9H-Carbazol-9-yl)phenylboronic acid” is C18H14BNO2 . The average mass is 287.120 Da .


Physical and Chemical Properties Analysis

The form of “9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester” is solid . The melting point is between 165-173 °C .

Scientific Research Applications

Carbazoles in Synthesis and Functional Materials

Carbazoles are key nitrogen heterocycles present in a range of natural products, pharmaceuticals, and functional materials. Their broad applications have driven the development of various synthetic strategies, focusing on substituted amines or indoles as substrates. Recent advancements highlight methods for deriving diversely substituted carbazoles with significant pharmacological activity, emphasizing transition-metal catalyzed C-H functionalization, metal-free cyclization, and electrophilic iodocyclizations as pivotal techniques (Aggarwal, Sushmita, & Verma, 2019).

Carbazole-based Molecules for Optoelectronics

Donor-acceptor type carbazole-based molecules are crucial for light-emitting applications, including organic light-emitting diodes (OLEDs). Their bipolar charge transport properties and varied structures have been extensively reviewed, showcasing the role of carbazole units in TADF applications and as host materials in phosphorescent OLEDs (Ledwon, 2019).

Antioxidant Activities of Carbazoles

The synthesis and antioxidant activities of multi-substituted carbazole alkaloids and their phenolic counterparts have been explored, with a focus on their ability to scavenge radicals and reduce copper. The phenolic core of these carbazoles, especially when substituted at specific positions, plays a significant role in their antioxidant activity, providing insights for designing novel antioxidants (Hieda, 2017).

Halogenated Carbazoles in the Environment

The environmental presence of halogenated carbazoles, known for their persistence and dioxin-like toxicological potential, has been linked to the production of halogenated indigo dyes. This research traces the anthropogenic origins of various halogenated carbazoles, offering a perspective on their production pathways and environmental impacts (Parette et al., 2015).

Properties

IUPAC Name

3-bromo-9-(4-carbazol-9-ylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19BrN2/c31-20-13-18-30-26(19-20)25-9-3-6-12-29(25)33(30)22-16-14-21(15-17-22)32-27-10-4-1-7-23(27)24-8-2-5-11-28(24)32/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYCIRFFXNWOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=C(C=C(C=C6)Br)C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole
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9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole
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9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole
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9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole
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9-(4-(9H-Carbazol-9-yl)phenyl)-3-bromo-9H-carbazole

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